3-Allyl-5-butyl-6-methyluracil
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Overview
Description
3-Allyl-5-butyl-6-methyluracil is a synthetic organic compound belonging to the uracil family. It is characterized by the presence of allyl, butyl, and methyl groups attached to the uracil ring. The molecular formula of this compound is C12H18N2O2, and it has a molecular weight of 222.28352 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-butyl-6-methyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of uracil with allyl bromide, butyl bromide, and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-butyl-6-methyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl, butyl, or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new uracil derivatives with different alkyl or functional groups.
Scientific Research Applications
3-Allyl-5-butyl-6-methyluracil has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-5-butyl-6-methyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-5-butyl-6-methyluracil
- 5-Bromo-3-sec-butyl-6-methyluracil
- 3-Butyl-5-amino-6-methyluracil
Comparison
This compound is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 5-Bromo-3-sec-butyl-6-methyluracil contains a bromine atom, which makes it more reactive in substitution reactions . On the other hand, 3-Butyl-5-amino-6-methyluracil has an amino group, which can participate in hydrogen bonding and other interactions .
Properties
CAS No. |
102628-32-0 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-butyl-6-methyl-3-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O2/c1-4-6-7-10-9(3)13-12(16)14(8-5-2)11(10)15/h5H,2,4,6-8H2,1,3H3,(H,13,16) |
InChI Key |
GSKQWQMTLLITRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)N(C1=O)CC=C)C |
Origin of Product |
United States |
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